

# Application Notes and Protocols for L-369 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**L-369** is a novel ionizable cationic lipid designed for the efficient delivery of short interfering RNA (siRNA).[1][2] Its unique chemical structure facilitates the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. Lipid nanoparticles (LNPs) formulated with **L-369** serve as a protective vehicle for siRNA, preventing its degradation in the bloodstream and enabling targeted delivery.[3] This document provides a detailed protocol for the formulation of **L-369** LNPs, along with methodologies for their characterization.

The formulation of stable and effective LNPs is a critical step in the development of RNA-based therapeutics. The protocol outlined below is based on the well-established microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled size and high encapsulation efficiency.[1][4] While the provided lipid molar ratios are based on common formulations for similar ionizable lipids, optimization may be necessary to achieve the desired characteristics for a specific siRNA cargo and application.[3][5]

## L-369 Lipid Profile

A clear understanding of the physicochemical properties of **L-369** is essential for successful LNP formulation.



| Property          | Value                                                                                                         | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 9-[4-(dimethylamino)-1-<br>oxobutoxy]-heptadecanedioic<br>acid, 1,17-bis(3-pentyloctyl)<br>ester              | [2][6]    |
| Synonyms          | Lipid 369                                                                                                     | [2][6]    |
| CAS Number        | 1443522-24-4                                                                                                  | [2][6]    |
| Molecular Formula | C49H95NO6                                                                                                     | [2]       |
| Molecular Weight  | 794.3 g/mol                                                                                                   | [2][6]    |
| Purity            | >95%                                                                                                          | [1][2]    |
| Solubility        | Sparingly soluble in Methanol<br>(1-10 mg/ml), Slightly soluble<br>in Chloroform and Ethanol<br>(0.1-1 mg/ml) | [2][6]    |

## **LNP Formulation Protocol: Microfluidic Mixing**

This protocol describes the preparation of **L-369** LNPs for siRNA delivery using a microfluidic mixing device. The principle involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA at an acidic pH. This process leads to the self-assembly of lipids around the siRNA, forming nanoparticles.

## **Materials and Reagents**

- Lipids:
  - L-369 (Ionizable Cationic Lipid)
  - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
  - Cholesterol (Helper Lipid)



- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG 2000) (PEGylated Lipid)
- Nucleic Acid:
  - siRNA of interest
- Solvents and Buffers:
  - Ethanol (200 proof, RNase-free)
  - Citrate buffer (50 mM, pH 4.0, RNase-free)
  - Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Equipment:
  - Microfluidic mixing system (e.g., NanoAssemblr®)
  - Syringes (1 mL and 3 mL, RNase-free)
  - Vortex mixer
  - Dialysis device (e.g., Slide-A-Lyzer™, MWCO 10 kDa)
  - Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
  - Zeta potential analyzer
  - Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)

#### **Stock Solution Preparation**

- L-369 Stock Solution: Prepare a 10 mg/mL stock solution of L-369 in ethanol.
- DSPC Stock Solution: Prepare a 10 mg/mL stock solution of DSPC in ethanol.
- Cholesterol Stock Solution: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.



- DMG-PEG 2000 Stock Solution: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.
- siRNA Stock Solution: Prepare a 0.2 mg/mL solution of siRNA in 50 mM citrate buffer (pH 4.0).

#### **LNP Formulation Workflow**



Click to download full resolution via product page

Caption: Workflow for **L-369** LNP formulation using microfluidics.

## **Experimental Protocol**

- Lipid Mixture Preparation:
  - Based on a molar ratio of 50:10:38.5:1.5 (L-369:DSPC:Cholesterol:DMG-PEG 2000),
     combine the appropriate volumes of the stock solutions in an RNase-free microcentrifuge tube.[3]
  - Vortex the lipid mixture to ensure homogeneity.
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.



- Load the lipid mixture (in ethanol) into a 1 mL syringe.
- Load the siRNA solution (in citrate buffer) into a 3 mL syringe.
- Set the flow rate ratio to 3:1 (aqueous:ethanolic).
- Initiate the mixing process to generate the LNP dispersion.
- Purification:
  - Transfer the collected LNP dispersion to a dialysis cassette.
  - Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.[7]
  - After dialysis, recover the LNP solution.
- Sterilization and Storage:
  - Sterilize the LNP solution by passing it through a 0.22 μm syringe filter.
  - Store the final LNP formulation at 4°C. It is recommended to use the LNPs within one to two weeks.

#### **LNP Characterization Protocols**

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.

#### **Characterization Parameters**



| Parameter                         | Method                                 | Typical Expected Values |
|-----------------------------------|----------------------------------------|-------------------------|
| Particle Size (Diameter)          | Dynamic Light Scattering (DLS)         | 50 - 150 nm             |
| Polydispersity Index (PDI)        | Dynamic Light Scattering (DLS)         | < 0.2                   |
| Zeta Potential                    | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4  |
| siRNA Encapsulation<br>Efficiency | RiboGreen Assay                        | > 90%                   |

# Protocol: Size and Polydispersity Index (PDI) Measurement by DLS

- Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4).
- Transfer the diluted sample to a disposable cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature, scattering angle).
- Perform the measurement to obtain the average particle size (Z-average) and PDI.

#### **Protocol: Zeta Potential Measurement**

- Dilute a small aliquot of the LNP solution in deionized water or a low ionic strength buffer.
- Load the sample into a zeta potential measurement cell.
- Place the cell in the instrument.
- Perform the measurement to determine the surface charge of the LNPs.

## **Protocol: siRNA Encapsulation Efficiency**



This protocol uses a fluorescent dye (RiboGreen) that binds to nucleic acids. The fluorescence is measured in the presence and absence of a detergent (Triton X-100), which lyses the LNPs.



Click to download full resolution via product page

Caption: Workflow for determining siRNA encapsulation efficiency.

- Prepare two sets of diluted LNP samples in a 96-well plate.
- To one set of wells, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and expose all siRNA. This will measure the total siRNA.



- To the second set of wells, add an equal volume of buffer. This will measure the amount of unencapsulated (free) siRNA.
- Add the RiboGreen reagent to all wells according to the manufacturer's protocol.
- Incubate for the recommended time, protected from light.
- Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula:
  - Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) x 100

### Conclusion

This document provides a comprehensive guide for the formulation and characterization of **L-369** lipid nanoparticles for siRNA delivery. Adherence to these protocols will enable researchers to produce consistent and well-characterized LNPs. It is important to note that the provided formulation parameters, particularly the lipid molar ratios, serve as a starting point and may require optimization for specific applications to achieve maximal therapeutic efficacy. Further in vitro and in vivo studies are necessary to evaluate the performance of the formulated **L-369** LNPs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for L-369 Lipid Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575614#l-369-lipid-nanoparticle-formulation-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com